molecular formula C15H17NO2 B1208250 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide

2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide

Cat. No. B1208250
M. Wt: 243.3 g/mol
InChI Key: LSIWXDPULIKEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Cyclopalladation and Chelate Formation

Research by Nonoyama and Nonoyama (1989) demonstrates the use of compounds similar to 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide in cyclopalladation. They prepared N,N-Dimethyl-2(or −3)-furancarboselenoamide and cyclopalladated it with lithium tetrachloropalladate to form a palladaselenaheterocycle, showcasing its potential in chelate formation with selenium and carbon as donor atoms (Nonoyama & Nonoyama, 1989).

Synthesis of Furan Derivatives

Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones using 2-amino-4,5-dihydro-3-furancarboxamides. This study highlights the reactivity of furancarboxamides in producing complex organic structures, pertinent to the realm of organic synthesis and medicinal chemistry (Yamagata et al., 2002).

Directed Lithiation and Regioselectivity

Barcock et al. (1994) investigated the directed lithiation properties of heteroaryl-2-imidates, a category to which 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide belongs. They discovered a distinct regioselectivity in these compounds, contributing significantly to the field of directed metalation and its synthetic applications (Barcock et al., 1994).

Synthetic Methodologies and Molecular Interactions

Further studies on similar compounds demonstrate various synthetic methodologies and their applications. For instance, Asaoka et al. (1979) explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters in the presence of Lewis acids, highlighting the diverse chemical reactivity of furan derivatives (Asaoka et al., 1979). Similarly, Shimizu et al. (1985) observed a thermal decomposition of dimethyl nitromalonate, leading to new synthetic methods relevant for furan compounds (Shimizu et al., 1985).

properties

Product Name

2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide

InChI

InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17)

InChI Key

LSIWXDPULIKEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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